![molecular formula C15H20N2O3 B4118862 4-anilino-4-oxo-2-(1-piperidinyl)butanoic acid](/img/structure/B4118862.png)
4-anilino-4-oxo-2-(1-piperidinyl)butanoic acid
Übersicht
Beschreibung
4-anilino-4-oxo-2-(1-piperidinyl)butanoic acid, also known as ANBPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of NMDA receptor antagonists and has been shown to have promising effects in various scientific research applications.
Wirkmechanismus
4-anilino-4-oxo-2-(1-piperidinyl)butanoic acid acts as an NMDA receptor antagonist by binding to the receptor and blocking the influx of calcium ions into the cell. This mechanism of action has been shown to have a neuroprotective effect and has been studied extensively in various animal models of neurological disorders.
Biochemical and Physiological Effects:
4-anilino-4-oxo-2-(1-piperidinyl)butanoic acid has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 4-anilino-4-oxo-2-(1-piperidinyl)butanoic acid has been shown to have a protective effect against ischemic brain injury and has been studied as a potential treatment for stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-anilino-4-oxo-2-(1-piperidinyl)butanoic acid in lab experiments is its ability to cross the blood-brain barrier, allowing it to directly target the brain. Additionally, 4-anilino-4-oxo-2-(1-piperidinyl)butanoic acid has been shown to have a low toxicity profile and can be administered in relatively high doses without causing adverse effects. However, one of the limitations of 4-anilino-4-oxo-2-(1-piperidinyl)butanoic acid is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for 4-anilino-4-oxo-2-(1-piperidinyl)butanoic acid research. One potential direction is the development of 4-anilino-4-oxo-2-(1-piperidinyl)butanoic acid derivatives with improved solubility and pharmacokinetic properties. Additionally, 4-anilino-4-oxo-2-(1-piperidinyl)butanoic acid has been studied as a potential treatment for various neurological disorders, and further research is needed to determine its efficacy in clinical settings. Finally, 4-anilino-4-oxo-2-(1-piperidinyl)butanoic acid has been shown to have a potential role in the treatment of drug addiction, and further research is needed to explore this potential application.
Conclusion:
In conclusion, 4-anilino-4-oxo-2-(1-piperidinyl)butanoic acid is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action as an NMDA receptor antagonist has been shown to have a neuroprotective effect and has been studied in various animal models of neurological disorders. 4-anilino-4-oxo-2-(1-piperidinyl)butanoic acid has several advantages in lab experiments, including its ability to cross the blood-brain barrier and its low toxicity profile. However, its poor solubility in water can be a limitation in certain experimental settings. There are several future directions for 4-anilino-4-oxo-2-(1-piperidinyl)butanoic acid research, including the development of 4-anilino-4-oxo-2-(1-piperidinyl)butanoic acid derivatives with improved solubility and pharmacokinetic properties and further exploration of its potential role in the treatment of drug addiction.
Wissenschaftliche Forschungsanwendungen
4-anilino-4-oxo-2-(1-piperidinyl)butanoic acid has been extensively studied for its potential therapeutic applications in various scientific research fields. One of the most promising applications of 4-anilino-4-oxo-2-(1-piperidinyl)butanoic acid is its use as an NMDA receptor antagonist. NMDA receptors are involved in various physiological processes such as learning and memory, and their dysfunction has been linked to various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
4-anilino-4-oxo-2-piperidin-1-ylbutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(16-12-7-3-1-4-8-12)11-13(15(19)20)17-9-5-2-6-10-17/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDCJOTWVVFFJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CC(=O)NC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(phenylamino)-2-(piperidin-1-yl)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.